molecular formula C13H15NO4 B1464626 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid CAS No. 1265896-32-9

1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid

Cat. No.: B1464626
CAS No.: 1265896-32-9
M. Wt: 249.26 g/mol
InChI Key: VQLSXXIJPPXXIN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-[(benzyloxycarbonylamino)methyl]cyclopropane-1-carboxylic acid . This nomenclature reflects its core cyclopropane ring structure, substituted at the 1-position with both a carboxylic acid group (-COOH) and a methyl group bearing a carbobenzyloxy (Cbz)-protected amino moiety. The molecular formula is C₁₃H₁₅NO₄ , derived from:

  • Cyclopropane core (C₃H₄) : A three-membered carbon ring.
  • Carboxylic acid group (-COOH) : Adds one carbon, two oxygens, and two hydrogens.
  • Cbz-protected amino-methyl substituent (-CH₂-NH-Cbz) : The Cbz group (benzyloxycarbonyl, C₇H₇O₂) contributes seven carbons, two oxygens, and five hydrogens, while the methyl-amino linkage adds one carbon and two hydrogens.

The structural complexity arises from the juxtaposition of the strained cyclopropane ring and the steric bulk of the Cbz group, which influences both reactivity and conformational stability.

Cyclopropane Ring Geometry and Strain Analysis

The cyclopropane ring in this compound exhibits 60° bond angles , far from the ideal tetrahedral angle of 109.5°, resulting in significant angle strain (~28 kcal/mol). This strain arises from two factors:

  • Angle strain : Forced compression of C-C-C bond angles to 60°, deviating from sp³ hybridization preferences.
  • Torsional strain : Eclipsing hydrogen atoms on adjacent carbons due to the planar geometry.
Strain Component Contribution (kcal/mol) Source
Angle strain ~27.6
Torsional strain ~5.0

The combined strain weakens C-C bonds (bond dissociation energy ~65 kcal/mol vs. 88 kcal/mol in propane), enhancing reactivity. In this compound, the electron-withdrawing carboxylic acid and Cbz groups may further polarize the ring, altering strain distribution.

Functional Group Configuration: Carbobenzoxy Protection and Carboxylic Acid

The carbobenzyloxy (Cbz) group serves as a protective moiety for the primary amine, preventing undesired reactions during synthesis. Introduced via benzyl chloroformate (Cbz-Cl), it forms a stable carbamate linkage (-NH-Cbz) that is resistant to nucleophilic attack but cleavable under hydrogenolysis or acidic conditions.

The carboxylic acid group (-COOH) confers acidity (pKa ~2–3) and participates in hydrogen bonding, influencing solubility in polar solvents. Its proximity to the cyclopropane ring may induce electronic effects, such as resonance stabilization or dipole interactions, which modulate the compound’s overall stability.

Conformational Isomerism and Torsional Effects

Cyclopropane’s rigid planar geometry limits conformational isomerism , but substituents introduce subtle torsional effects:

  • The Cbz-protected amino-methyl group creates steric hindrance with the carboxylic acid, favoring a staggered orientation to minimize eclipsing interactions.
  • Torsional strain between the Cbz group and cyclopropane ring is partially mitigated by the methyl spacer, which allows rotational flexibility around the C-N bond.

Despite these adjustments, the compound’s conformational landscape remains constrained compared to non-cyclic analogs, impacting its interactions in synthetic or biological contexts.

Comparative Analysis with Related Cyclopropane Amino Acid Derivatives

1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid shares structural motifs with other cyclopropane-containing amino acids but differs in functionalization:

Compound Key Features Biological/Synthetic Relevance
1-Aminocyclopropane-1-carboxylic acid (ACC) Natural ethylene precursor; lacks Cbz protection. Plant hormone biosynthesis.
N-Cbz-1-aminocyclopropanecarboxylic acid Cbz-protected amine at the 1-position; no methyl spacer. Peptide synthesis intermediates.
Ethyl 1-aminocyclopropanecarboxylate Esterified carboxylic acid; enhanced lipophilicity. Prodrug design for improved bioavailability.

The methyl spacer in the title compound reduces steric clash between the Cbz group and cyclopropane ring, potentially enhancing stability in synthetic applications. Additionally, the carboxylic acid’s presence enables salt formation or conjugation, broadening utility in medicinal chemistry.

Properties

IUPAC Name

1-(phenylmethoxycarbonylaminomethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11(16)13(6-7-13)9-14-12(17)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLSXXIJPPXXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid generally follows these stages:

  • Formation of the cyclopropanecarboxylic acid or its ester derivative.
  • Introduction of the amino group on the cyclopropane ring.
  • Protection of the amino group with the carbobenzyloxy (Cbz) group.

The amino group introduction on the cyclopropane ring can be performed by:

  • Reductive Amination: Reaction of cyclopropanecarboxaldehyde or related intermediates with amines under reductive amination conditions, typically using sodium cyanoborohydride as a reducing agent in methanol with acid catalysis, to yield amino derivatives.

  • Cyclization from Nitroacetate and Dihaloethane: A method involving alkylation and cyclization of nitroacetate esters with 1,2-dihaloethane (e.g., glycol dibromide), followed by nitro reduction and hydrolysis, yields 1-aminocyclopropane-1-carboxylic acid. Catalysts such as sodium carbonate or salts of wormwood are used in methylene dichloride solvent at reflux (80-120 °C). Reduction is performed with tin dichloride in alcohol solvents at 15-20 °C, and hydrolysis with sodium or potassium hydroxide at 70-90 °C.

  • From α-Acylamino-Acrylic Acid Esters: Reaction with diazomethane forms pyrazolines, which upon pyrolysis yield 1-acylamino-cyclopropanecarboxylic acid esters. Subsequent saponification gives the amino acid. However, diazomethane is toxic and explosive, limiting practical use.

  • Isocyanoester Route: 1-isocyano-cyclopropanecarboxylic acid esters are prepared from isocyanoacetic acid esters and 1,2-dibromoethane with strong bases like sodium hydride, then hydrolyzed to amino acids. The carcinogenic nature of 1,2-dibromoethane restricts this method.

Protection of the Amino Group with Carbobenzyloxy (Cbz)

The Cbz protecting group is introduced to the amino group to afford this compound:

  • Direct Benzylation: Amines are reacted with benzyl bromide in the presence of bases such as potassium carbonate in solvents like methanol or acetonitrile under reflux for 3-6 hours. The product is isolated by aqueous quenching and organic extraction.

  • Reductive Amination with Benzaldehyde: The amine is reacted with benzaldehyde in methanol under acidic conditions followed by reduction with sodium cyanoborohydride. This forms the Cbz-protected amine.

  • Deprotection Conditions: Acid hydrolysis with 4M HCl or treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Cbz group when necessary.

Representative Reaction Conditions and Yields

Step Reagents / Conditions Solvent Temperature Yield / Notes
Cyclopropanecarboxylic acid Oxidation of cyclopropanecarboxaldehyde with O2 None (neat) Elevated temp. Efficient, catalyst-free oxidation
Amino group introduction Nitroacetate + 1,2-dihaloethane + Na2CO3 (catalyst) Methylene dichloride 80-120 °C reflux High purity by crystallization after reduction
Reduction SnCl2 in MeOH or EtOH Alcohol 15-20 °C Selective nitro reduction
Hydrolysis NaOH or KOH MeOH or EtOH 70-90 °C reflux Hydrolysis to amino acid
Cbz protection Benzyl bromide + K2CO3 MeOH or MeCN Reflux 3-6 h Standard amine protection
Cbz deprotection 4M HCl aq or TFA/DCM Aqueous or DCM RT, 2-12 h Acidic cleavage of Cbz group

Research Findings and Considerations

  • The oxidation method for cyclopropanecarboxaldehyde to acid is advantageous for scale-up due to the absence of catalysts and solvents, reducing cost and simplifying purification.

  • The nitroacetate-dihaloethane cyclization route provides a straightforward synthesis of 1-aminocyclopropane-1-carboxylic acid, which can be further Cbz-protected. The use of tin dichloride as a mild reducing agent enables selective nitro group reduction without over-reduction.

  • The use of diazomethane or 1,2-dibromoethane in other methods poses safety and toxicity challenges, limiting their industrial applicability.

  • The Cbz protection is a well-established method for amine protection, compatible with various reaction conditions and easily removed under acidic conditions.

Summary Table of Preparation Routes

Route Key Steps Advantages Disadvantages / Notes
Oxidation of cyclopropanecarboxaldehyde Direct oxidation by O2 Catalyst-free, simple isolation Requires controlled oxygen transfer
Nitroacetate + 1,2-dihaloethane Alkylation, cyclization, reduction, hydrolysis High purity product, scalable Use of halogenated solvents, multiple steps
Diazomethane route Pyrazoline formation, pyrolysis, saponification High yield Toxic, explosive diazomethane
Isocyanoester route Reaction with dibromoethane, hydrolysis Direct access to amino acid esters Carcinogenic dibromoethane, strong bases

Chemical Reactions Analysis

Types of Reactions: 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment
One of the prominent applications of 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid is in the development of anti-cancer drugs. A patent describes its use in pharmaceutical compositions aimed at treating various cancers, including leukemia, ovarian cancer, and breast cancer. The compound functions by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for cellular energy metabolism and signaling pathways associated with cancer progression .

Case Study: NAMPT Inhibition

Research has indicated that compounds similar to this compound can effectively inhibit NAMPT, leading to reduced cancer cell proliferation. Studies have shown that this inhibition can be leveraged to develop targeted therapies for solid tumors and hematological malignancies .

Peptidomimetics Development
Another significant application is in the synthesis of peptidomimetic compounds. These compounds are designed to mimic the structure and function of peptides but offer improved stability and bioavailability. The cyclopropane moiety contributes to the conformational rigidity necessary for effective binding to biological targets, enhancing the therapeutic efficacy of the resulting drugs .

Agricultural Applications

Enhancing Plant Resistance
In agricultural science, this compound has been studied for its role in enhancing plant resistance to environmental stressors. Research indicates that compounds like 1-amino-cyclopropane-1-carboxylic acid (ACCA), which is structurally related, can induce defense mechanisms in plants against pathogens and abiotic stress .

Case Study: ACCA in Maize

A study focused on maize demonstrated that spraying plants with ACCA significantly improved their resistance to pathogenic attacks. The application of this compound promoted a virulence system that enhanced the plant's defense mechanisms, showcasing a sustainable approach to agriculture by minimizing crop losses without harmful chemicals .

Summary of Key Findings

Application AreaSpecific UseKey Findings
Medicinal ChemistryCancer treatmentInhibits NAMPT, reducing cancer cell proliferation
PeptidomimeticsDrug developmentImproves stability and bioavailability
Agricultural SciencePlant stress resistanceEnhances defense mechanisms against pathogens

Mechanism of Action

The mechanism of action of 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structure: ACC (CAS 22059-21-8) lacks the Cbz-protected aminomethyl group, featuring only an amino and carboxylic acid group directly attached to the cyclopropane ring.
  • Role : ACC is a precursor to ethylene in plants, critical for regulating growth and stress responses .
  • Metabolism: Unlike 1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid, ACC is metabolized by ACC oxidase to ethylene, highlighting its biological specificity .

1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic Acid

  • Structure: Contains a fluorophenylcarbamoyl group instead of the Cbz-aminomethyl moiety.
  • Application : Used in kinase inhibitor synthesis (e.g., c-Met inhibitors), demonstrating cyclopropane’s role in enhancing drug-target binding via conformational rigidity .

1-(Thien-2-yl)cyclopropanecarboxylic Acid

  • Structure : Substituted with a thiophene ring, enhancing aromatic interactions in halogen bonding studies .
  • Utility : Highlights cyclopropane’s versatility in modulating intermolecular interactions for material science applications.

Physicochemical Properties

Compound CAS Number Molecular Formula Density (g/cm³) Boiling Point (°C) Key Applications
This compound 84677-06-5 C₁₂H₁₃NO₄ N/A N/A Pharmaceutical intermediates
1-(4-Bromophenyl)cyclopropanecarboxylic acid 345965-52-8 C₁₀H₉BrO₂ 1.671 N/A Research chemical
1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid 849217-48-7 C₁₁H₉FN₂O₃ 1.521 475.2 Kinase inhibitor synthesis
ACC 22059-21-8 C₄H₇NO₂ N/A N/A Ethylene biosynthesis in plants

Notes:

  • Halogenated derivatives (e.g., bromophenyl, fluorophenyl) exhibit higher densities and boiling points due to increased molecular weight and aromatic interactions .

Biological Activity

1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid, a cyclopropane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for unique interactions with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1265896-32-9
  • Molecular Formula : C11_{11}H13_{13}N1_{1}O2_{2}

The compound features a cyclopropane ring attached to a carboxylic acid and a benzyloxycarbonyl (Cbz) protected amino group. The structural characteristics contribute to its lipophilicity and potential for cellular penetration.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body:

  • Enzyme Interaction : The compound is believed to modulate the activity of certain enzymes involved in metabolic pathways, potentially influencing processes such as apoptosis and inflammatory responses.
  • Cellular Uptake : Its lipophilic nature facilitates easy diffusion across cell membranes, allowing it to exert effects intracellularly.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory conditions .
  • Anticancer Potential : The compound has been explored as a potential anticancer agent, particularly in modulating pathways associated with cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Modulation :
    • Researchers examined the effect of the compound on acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism. Results indicated that the compound could effectively inhibit ACC activity, suggesting potential applications in metabolic disorders .
  • Inflammation Model :
    • In an animal model of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers compared to control groups. This study highlights its potential therapeutic role in managing chronic inflammatory diseases .
  • Cancer Cell Line Studies :
    • In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis through caspase activation. These findings support further investigation into its utility as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMechanism of ActionBiological Activity
1-Amino-cyclopropane-1-carboxylic acidEnhances plant stress resistancePlant growth regulator
Cbz-protected amino acidsGeneral enzyme modulationVarious therapeutic applications
Cyclopropyl amide derivativesNAMPT modulationAnticancer properties

Q & A

Q. Intermediate

  • ACC Oxidase Inhibition : Use purified ACC oxidase (ACO) from plant tissues (e.g., tomato) and monitor ethylene production via gas chromatography. IC₅₀ values are determined by varying substrate (ACC) concentrations .
  • Cell-Based Assays : Treat human cell lines (e.g., HEK293) and quantify downstream signaling markers (e.g., ERK phosphorylation) to assess bioactivity .

How do computational methods predict interactions with biological targets?

Q. Intermediate

  • Molecular Docking : Use AutoDock Vina to model binding poses with ACO or other enzymes. Validate with MD simulations (AMBER/CHARMM) to assess stability .
  • QSAR Models : Corrogate substituent effects (e.g., cyclopropane ring strain) with inhibitory activity using partial least squares regression .

What strategies mitigate instability issues during storage?

Q. Intermediate

  • Storage Conditions : Keep at –20°C under inert gas (Ar/N₂) to prevent oxidation.
  • Buffered Solutions : Prepare fresh solutions in PBS (pH 7.4) with 0.1% BSA to reduce aggregation .

How can contradictory data in reaction kinetics studies be resolved?

Advanced
Contradictions often arise from:

  • Solvent Polarity Effects : Re-evaluate kinetic data using a unified solvent system (e.g., DMSO/water mixtures).
  • Temperature Gradients : Use microfluidic reactors for precise thermal control.
  • Enzymatic Assays : Validate with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

What role does the cyclopropane ring play in pharmacological activity?

Advanced
The cyclopropane ring introduces high ring strain , enhancing binding affinity via transition-state mimicry in enzyme active sites. For example, it mimics the planar transition state of ACC oxidase substrates, leading to competitive inhibition . Additionally, the rigid structure reduces entropic penalties during target engagement .

How to design derivatives to improve metabolic stability without compromising activity?

Q. Advanced

  • Isosteric Replacement : Substitute the cyclopropane with a vinyl or bicyclo[1.1.1]pentane group to retain rigidity while improving solubility .
  • Prodrug Strategies : Convert the carboxylic acid to an ester (e.g., pivaloyloxymethyl) for enhanced membrane permeability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid
Reactant of Route 2
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1-[(Cbz-amino)methyl]cyclopropanecarboxylic acid

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